molecular formula C16H17N3O3S B2652660 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 107951-85-9

2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2652660
CAS No.: 107951-85-9
M. Wt: 331.39
InChI Key: PNMMWOKKIMBONR-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenoxy group, an acetyl group, and a phenyl hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the hydrazide, which is subsequently acylated with phenyl isothiocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxyphenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

    4-methoxyphenylacetic acid: A related compound with similar structural features.

    Phenylhydrazine derivatives: Compounds with similar hydrazinecarbothioamide moieties.

Uniqueness

2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-21-13-7-9-14(10-8-13)22-11-15(20)18-19-16(23)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMWOKKIMBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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